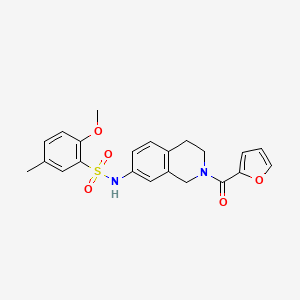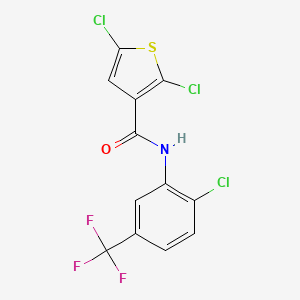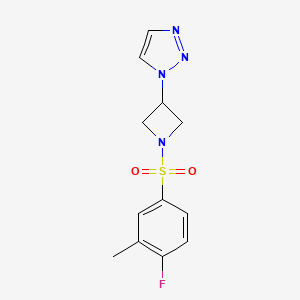
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C10H16F2O3 . It is a di-substituted cyclohexane carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions, a carboxylic acid group at the 1-position, and a 2-methoxyethyl group also at the 1-position .Physical and Chemical Properties Analysis
This compound is a white solid . It has a melting point of 103-107 °C . The predicted boiling point is 241.1±40.0 °C, and the predicted density is 1.24±0.1 g/cm3 . It is soluble in chloroform and methanol .Scientific Research Applications
Nonlinear Optical Properties
A study by Mary et al. (2014) investigated a compound closely related to 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid. They focused on the compound's vibrational wavenumbers, geometrical parameters, and hyperpolarizability. The results suggest significant potential for applications in nonlinear optical (NLO) properties due to its high hyperpolarizability compared to standard NLO materials like urea (Mary et al., 2014).
Advanced Microelectronic Applications
Li et al. (2009) synthesized a series of fluorinated polyamides using a new aromatic diamine, derived from a compound similar to this compound. These polymers exhibited properties such as outstanding solubility, thermal stability, and low dielectric constants, making them suitable for advanced microelectronic applications (Li et al., 2009).
Catalyst in Hydrocarboxylation
Paul et al. (2016) reported a copper(ii) metal-organic framework (MOF) synthesized from a compound structurally related to this compound. This MOF was used as a catalyst for hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating potential application in chemical synthesis and industrial processes (Paul et al., 2016).
Chiral Analysis in Liquid Chromatography
Yasaka et al. (1998) developed a new fluorescence chiral derivatizing agent for the determination of enantiomers of carboxylic acids in high-performance liquid chromatography (HPLC). This agent's design was influenced by the structural features of compounds like this compound, indicating its relevance in chiral analysis (Yasaka et al., 1998).
Drug Discovery Building Block
Mykhailiuk et al. (2013) synthesized 1-Amino-4,4-difluorocyclohexanecarboxylic acid, an analogue of 1-aminocyclohexanecarboxylic acid, designed for its potential in drug discovery. The synthesized compound, related to this compound, showed promising properties for various practical applications in pharmaceuticals (Mykhailiuk et al., 2013).
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGRDPJPYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)
![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)


![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

